molecular formula C18H14N4O3S B5523171 N'-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Cat. No.: B5523171
M. Wt: 366.4 g/mol
InChI Key: LBILXFYZXWPPOI-YBFXNURJSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety linked to a hydrazide group through a sulfanyl bridge, with a nitrophenyl group attached via a methylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of quinoline-2-thiol with chloroacetyl chloride to form 2-(quinolin-2-ylsulfanyl)acetohydrazide.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 3-nitrobenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide stands out due to its specific nitrophenyl substitution, which imparts unique electronic and steric properties

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17(21-19-11-13-4-3-6-15(10-13)22(24)25)12-26-18-9-8-14-5-1-2-7-16(14)20-18/h1-11H,12H2,(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILXFYZXWPPOI-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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